molecular formula C17H14N2O4 B11453228 5-(1,3-benzodioxol-5-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

5-(1,3-benzodioxol-5-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

Cat. No.: B11453228
M. Wt: 310.30 g/mol
InChI Key: PJURZYLLEKARDD-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a hydroxyphenyl group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

    Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled together using appropriate reagents and conditions, such as a base-catalyzed aldol condensation.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activities and binding affinities.

Medicine

In medicinal chemistry, 5-(1,3-benzodioxol-5-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde
  • 5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

Comparison

Compared to similar compounds, 5-(1,3-benzodioxol-5-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde is unique due to the presence of the hydroxyphenyl group. This functional group can enhance the compound’s reactivity and biological activity. Additionally, the benzodioxole ring provides structural rigidity and potential for π-π interactions, which can influence the compound’s binding affinity and selectivity.

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(4-hydroxyphenyl)-3,4-dihydropyrazole-2-carbaldehyde

InChI

InChI=1S/C17H14N2O4/c20-9-19-15(12-3-6-16-17(7-12)23-10-22-16)8-14(18-19)11-1-4-13(21)5-2-11/h1-7,9,15,21H,8,10H2

InChI Key

PJURZYLLEKARDD-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)O)C=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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